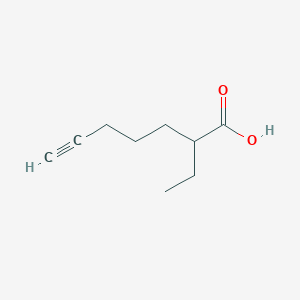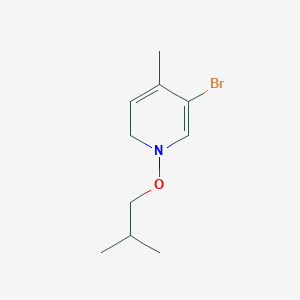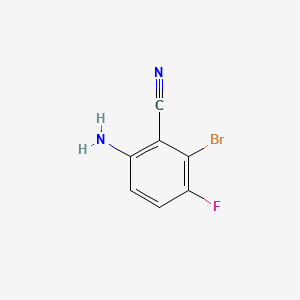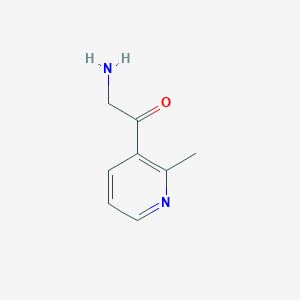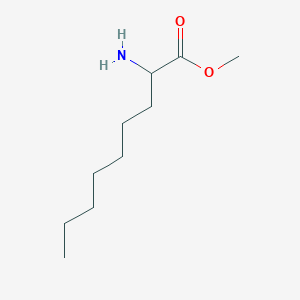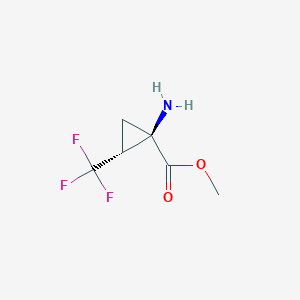
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- React the pyrazole intermediate with ethylene oxide or ethylene glycol under basic conditions (e.g., sodium hydroxide) to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol may involve optimized versions of the above synthetic routes. Large-scale production typically requires efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.
-
Step 1: Formation of the Pyrazole Ring
- React hydrazine hydrate with 3-methyl-2-butanone in the presence of an acid catalyst (e.g., hydrochloric acid) to form the intermediate hydrazone.
- Cyclize the hydrazone by heating it with an appropriate acid or base to form the pyrazole ring.
化学反应分析
Types of Reactions
Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetaldehyde or 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethanamine.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent or a modulator of biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Therapeutic Effects: The compound may target specific molecular pathways involved in disease processes, such as cancer cell proliferation or inflammation, leading to therapeutic benefits.
相似化合物的比较
Similar Compounds
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethanamine: Similar structure but with an ethanamine moiety instead of ethan-1-ol.
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of ethan-1-ol.
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetaldehyde: Similar structure but with an acetaldehyde moiety instead of ethan-1-ol.
Uniqueness
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethan-1-ol moiety allows for specific interactions and reactions that are not possible with similar compounds, making it a valuable molecule for various applications.
属性
分子式 |
C10H19N3O |
|---|---|
分子量 |
197.28 g/mol |
IUPAC 名称 |
2-[5-amino-3-(3-methylbutan-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H19N3O/c1-7(2)8(3)9-6-10(11)13(12-9)4-5-14/h6-8,14H,4-5,11H2,1-3H3 |
InChI 键 |
UCKDKYUKBBZBSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C1=NN(C(=C1)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)


